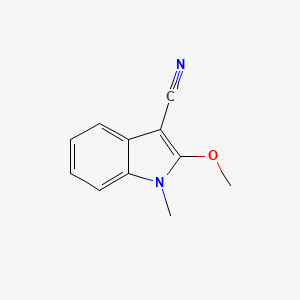

2-Methoxy-1-methylindole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methoxy-1-methylindole-3-carbonitrile |

InChI |

InChI=1S/C11H10N2O/c1-13-10-6-4-3-5-8(10)9(7-12)11(13)14-2/h3-6H,1-2H3 |

InChI Key |

QFEYZKPAJATTGY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 Methoxy 1 Methylindole 3 Carbonitrile and Analogues

Precursor Synthesis and Derivatization Approaches

The assembly of 2-Methoxy-1-methylindole-3-carbonitrile is typically achieved through a step-wise functionalization of a pre-formed indole (B1671886) core or by incorporating the desired substituents during the ring-formation process. This involves the synthesis of key precursors and subsequent chemical transformations.

Synthesis of the Indole Core Unit

The indole nucleus is a foundational structure in a vast number of biologically active compounds. researchgate.net Its synthesis is a well-trodden path in organic chemistry, with numerous methods available for its construction from simple aromatic precursors. byjus.comcore.ac.uk Common starting materials include substituted anilines, which can be induced to cyclize through various reaction pathways to form the bicyclic indole system. nsf.gov The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Introduction of the Methoxy (B1213986) Group at the 2-Position

The methoxy group (-OCH₃) is an electron-donating group that can significantly influence the reactivity of the indole ring. wikipedia.org Its introduction at the 2-position can be accomplished through several routes. One common strategy involves the methylation of a 2-oxoindole (oxindole) precursor. The oxygen on the lactam function of the oxindole (B195798) can be O-methylated using a suitable methylating agent. Another approach involves the synthesis of an indole with a leaving group (such as a halogen) at the 2-position, which can then be displaced by a methoxide (B1231860) source. wikipedia.org Furthermore, some modern synthetic methods allow for the direct construction of the indole ring with a methoxy group already in place, for example, by using methoxy-substituted anilines or other precursors in cyclization reactions. chim.it

Installation of the N-Methyl Moiety at the 1-Position

The methylation of the indole nitrogen (N-methylation) is a crucial step in the synthesis of the target compound. A variety of methylating agents can be employed, though traditional reagents like methyl iodide and dimethyl sulfate (B86663) are often toxic. st-andrews.ac.uk A greener and highly effective alternative is the use of dimethyl carbonate (DMC). st-andrews.ac.ukacs.orgnih.gov This method has been shown to be a practical and efficient way to prepare N-methylated indole analogues in high yields and purity. acs.org The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). acs.org The use of DMC is suitable for large-scale production and is compatible with various functional groups on the indole ring, including electron-withdrawing groups like cyano (-CN) and bromo (-Br) groups. acs.orggoogle.comresearchgate.net

| Indole Substrate (Position of R) | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|

| 3-CN | 3.5 | 97 | google.com |

| 5-Br | 3.5 | 95 | google.com |

| 6-Cl | 3.5 | 96 | google.com |

| 3-CHO | 3.5 | 85 | google.com |

| 5-Methoxy | 5.0 | 97 | google.com |

Formation of the Carbonitrile Group at the 3-Position

The indole 3-position is highly nucleophilic and readily undergoes electrophilic substitution. core.ac.uk The introduction of a carbonitrile (cyano) group at this position is a key transformation. Modern methods often focus on the direct C-H functionalization, which avoids the need for pre-functionalized substrates. rsc.org One such method involves a palladium-catalyzed cyanation of the indole's C3-H bond. rsc.org This approach can utilize safe and readily available cyanide sources. For instance, a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) has been reported as an effective "CN" source in a palladium-catalyzed reaction, providing good yields and excellent regioselectivity for the 3-position. rsc.org Alternative strategies include electrochemical C-H cyanation, which offers a metal-free and sustainable option using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. organic-chemistry.org

Classical and Modern Indole Synthesis Methodologies Applied to this compound

While stepwise functionalization is a valid approach, classical name reactions for indole synthesis can often build a highly substituted core in a more convergent manner.

Fischer Indole Synthesis and its Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. byjus.comthermofisher.comwikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.orgnih.gov

To apply this method to the synthesis of a precursor for this compound, one could strategically select the starting materials. For example, a reaction could be devised between N-methyl-(methoxyphenyl)hydrazine and a carbonyl compound containing a cyano group or a precursor to it. The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

Bischler-Napieralski Cyclization Variants

The classical Bischler-Napieralski reaction is renowned for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org However, adaptations of the related Bischler indole synthesis provide a viable pathway toward methoxy-substituted indoles. chim.it This method typically involves the acid-catalyzed cyclization of an α-arylamino-ketone.

The synthesis of a 2-methoxyindole derivative via a modified Bischler synthesis can be envisioned starting from an appropriately substituted N-arylaniline and an α-diazo-β-ketoester. For instance, the condensation of an N-methylaniline derivative with an α-diazo-β-ketoester in the presence of a rhodium(II) catalyst can generate an α-(N-arylamino)ketone intermediate. chim.it Subsequent acid-catalyzed cyclization, potentially using a solid-phase catalyst like Amberlyst® 15, would yield the indole core. chim.it To achieve the specific 2-methoxy substitution, the ketone precursor would need to be carefully selected to incorporate or generate the methoxy group at the desired position. The 3-carbonitrile group would likely be introduced in a subsequent functionalization step, as its direct incorporation into the Bischler synthesis framework is challenging.

| Reaction | Precursors | Key Reagents | Product Type | Reference |

| Modified Bischler Indole Synthesis | N-methylaniline, α-diazo-β-ketoester | Rh₂(OAc)₄, Amberlyst® 15 | Substituted Indole-2-carboxylate | chim.it |

A hypothetical variant for the target compound might involve the cyclization of N-methyl-2-methoxyaniline with a precursor like 2-chloro-3-oxobutanenitrile. The initial reaction would form an α-arylamino-ketone, which upon cyclization would aim to form the indole ring. However, controlling the regiochemistry and preventing side reactions remains a significant synthetic hurdle.

Hemetsberger Indole Synthesis Adaptations

The Hemetsberger indole synthesis is a powerful method for preparing indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org The reaction is believed to proceed through a nitrene intermediate, and yields are often high. wikipedia.org This strategy has been successfully applied to the synthesis of methoxy-activated indoles. For example, methyl 5,7-dimethoxyindole-2-carboxylate can be prepared from 3,5-dimethoxybenzaldehyde, which is first condensed with methyl azidoacetate and then subjected to thermal cyclization in a high-boiling solvent like 1,2-dichlorobenzene (B45396) or xylene. chim.it

To adapt this synthesis for this compound, two key modifications would be required:

The starting aldehyde would need to be a 2-methoxybenzaldehyde (B41997) derivative.

The azido (B1232118) component would need to be an acrylonitrile (B1666552) derivative instead of an acrylate (B77674) ester to install the C-3 cyano group directly.

The reaction would commence with a Knoevenagel-type condensation between a substituted 2-methoxybenzaldehyde and α-azidoacetonitrile. The resulting α-azidocinnamonitrile intermediate would then be heated to induce cyclization. The N-methyl group could be introduced either on the starting aniline (B41778) precursor (if a different pathway is chosen) or, more commonly, by N-alkylation of the resulting indole product.

| Step | Reactants | Conditions | Intermediate/Product | Reference |

| 1. Condensation | 3,5-dimethoxybenzaldehyde, Methyl azidoacetate | NaOMe, MeOH | Vinyl azide (B81097) | chim.it |

| 2. Cyclization | Vinyl azide intermediate | 1,2-dichlorobenzene, reflux | Methyl 5,7-dimethoxyindole-2-carboxylate | chim.it |

While the Hemetsberger synthesis is robust for 2-carboxylates, its adaptation for 2-methoxy-3-carbonitriles is less documented and represents a potential area for methodological development. researchgate.net

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers a versatile and efficient platform for the synthesis of complex indoles. These methods often involve intramolecular C-H activation, cyclization, and cross-coupling reactions, providing excellent control over substitution patterns.

One prominent strategy is the palladium-catalyzed intramolecular oxidative C-H coupling. For instance, N-aryl enamines, prepared from the condensation of anilines and β-ketoesters like methyl acetoacetate, can be cyclized to form indole-3-carboxylates. mdpi.com A process for synthesizing this compound could involve the cyclization of an enamine derived from N-methyl-2-methoxyaniline and a suitable three-carbon nitrile-containing fragment. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂ or O₂). mdpi.com

Another approach involves the cross-coupling of a pre-functionalized indole. For example, a 2-bromo-1-methylindole-3-carbonitrile could undergo a palladium-catalyzed coupling reaction with a methoxide source to install the C-2 methoxy group. Alternatively, a palladium-catalyzed C-H functionalization could be employed to introduce the methoxy group directly onto the 2-position of 1-methylindole-3-carbonitrile, although achieving the required regioselectivity can be challenging and often requires directing groups. uri.edu

| Method | Substrates | Catalyst System | Product | Reference |

| Intramolecular Oxidative Coupling | N-Aryl Enamine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | 2-Methyl-1H-indole-3-carboxylate | mdpi.com |

| Tandem Nucleophilic Substitution/Amination | 4-Bromoindole-3-carboxamide | PdCl₂, Xantphos | 4-Aminoindole-3-carboxylic acid | acs.org |

| Spirocyclization | 2-Bromoarylamide, Vinyl bromide | Pd(OAc)₂, s-phos, K₂CO₃ | Spiroindenyl-2-oxindole | mdpi.com |

These palladium-catalyzed methods represent a highly adaptable strategy, allowing for the convergent assembly of the target molecule from various precursors.

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. arkat-usa.orgbeilstein-journals.org While finding an MCR that directly yields this compound is challenging, several MCRs produce highly functionalized indole scaffolds that could serve as advanced precursors.

For example, MCRs involving indole derivatives, aldehydes, and various dienophiles can lead to complex carbazole (B46965) structures. nih.gov An approach toward the target molecule could involve an isocyanide-based MCR, such as the Ugi reaction. A hypothetical Ugi reaction could involve N-methyl-2-methoxyaniline, an aldehyde, an isocyanide (which could be a precursor to the C-3 nitrile), and a suitable acid component. The resulting Ugi adduct could then be designed to undergo a subsequent cyclization to form the indole ring.

Another possibility is a transition-metal-catalyzed MCR. Copper-catalyzed MCRs of 2-methylindole, aromatic aldehydes, and dienophiles have been shown to produce diverse spirotetrahydrocarbazoles. nih.gov Adapting such a reaction by using different starting components, such as a 2-methoxyaniline derivative, could potentially lead to the desired indole core after a series of transformations.

Regioselective Functionalization Techniques

The synthesis of this compound can also be achieved by the stepwise functionalization of a simpler indole core. This approach relies on the inherent reactivity of the indole ring and the ability to direct substituents to specific positions.

Strategies for C-2 and C-3 Functionalization

The indole nucleus is electron-rich, with the C-3 position being the most nucleophilic and susceptible to electrophilic attack. The C-2 position is generally less reactive but can be functionalized through various strategies.

C-3 Functionalization (Cyanation): Introducing the nitrile group at the C-3 position is often straightforward. A common method is the Vilsmeier-Haack reaction on 1-methyl-2-methoxyindole, which would install a formyl group at C-3. The resulting indole-3-carbaldehyde can then be converted to the nitrile via its oxime followed by dehydration. Alternatively, direct C-3 cyanation can be achieved using reagents like N-cyanosuccinimide or via palladium-catalyzed C-H functionalization.

C-2 Functionalization (Methoxylation): Introducing a methoxy group at the C-2 position is more complex.

Lithiation: N-protected indoles can be selectively deprotonated at the C-2 position using a strong base like n-butyllithium or t-butyllithium. The resulting 2-lithioindole is a potent nucleophile that can react with an electrophilic oxygen source (e.g., a peroxide or a sulfonylperoxide) followed by methylation to install the methoxy group.

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can direct the functionalization of the C-2 C-H bond. nih.gov While often used for arylation or alkylation, methods for C-H oxidation or coupling with alcohols are emerging, which could provide a route to C-2 methoxylation. uri.edu

The order of these functionalization steps is critical. For example, it may be more efficient to start with a 2-methoxyindole, protect the nitrogen, and then perform electrophilic cyanation at C-3.

| Position | Functionalization | Method | Key Reagents | Reference |

| C-3 | Alkylation | Hydrogen Autotransfer | Cs₂CO₃, oxone® | chemrxiv.orgchemrxiv.org |

| C-2 | C-H Functionalization | Directed Cross-Coupling | [IrCp*Cl₂]₂, AgNTf₂ | nih.gov |

| C-2 | Metallation/Functionalization | Direct Lithiation | BuLi, Bu'OK | rsc.org |

N-Alkylation and N-Functionalization Strategies

The introduction of the methyl group at the N-1 position is typically a high-yielding and reliable reaction. The indole N-H proton is acidic (pKa ≈ 17) and can be readily removed by a suitable base. youtube.com

The most common method for N-alkylation involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion is a strong nucleophile that readily reacts with an electrophile like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an Sₙ2 reaction to form the N-methylated product. youtube.comnih.gov

This step is often performed after the construction of the substituted indole core. For instance, if 2-methoxyindole-3-carbonitrile is synthesized first, it can be subsequently N-methylated under standard conditions to yield the final target molecule, this compound.

| Reactant | Base | Alkylating Agent | Solvent | Product | Reference |

| Indole | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF / THF | N-Methylindole | youtube.com |

| N-Hydroxyindole | N/A | Dimethyl Sulfate | N/A | N-Methoxyindole | nih.gov |

| Indole | Potassium Carbonate (K₂CO₃) | N-protected 2-methylaziridine | DMF | N-Alkylated Indole | researchgate.net |

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to the modern synthesis of complex heterocyclic compounds like this compound. Catalytic approaches are generally preferred over stoichiometric methods because they offer higher efficiency, milder reaction conditions, and reduced waste generation. Various catalytic systems, including organocatalysis, transition metal catalysis, and acid/base catalysis, have been instrumental in the formation and functionalization of the indole-3-carbonitrile core.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. In the context of forming indole-3-carbonitrile structures, organocatalysts can facilitate key bond-forming steps with high stereocontrol. While direct organocatalytic synthesis of this compound is not extensively documented, general strategies for C3 functionalization of indoles are well-established and applicable.

Chiral phosphoric acids (CPAs), for instance, have been successfully used in the enantioselective construction of axially chiral 3-arylindole frameworks through the nucleophilic addition of 2-substituted indoles to iminoquinones. oaepublish.com This demonstrates the potential of chiral Brønsted acids to control the stereochemistry at the C3 position. Similarly, asymmetric conjugate additions of indole-based nucleophiles to electrophiles, often catalyzed by chiral amines or squaramides, provide a reliable route to C3-substituted indoles that can be precursors to the target carbonitrile. researchgate.net For example, the Knoevenagel condensation, a crucial step in building functionalities that can lead to a nitrile group, can be promoted by organocatalysts. nih.gov

| Catalyst Type | Example Catalyst | Typical Reaction | Role of Catalyst |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | TRIP, SPINOL-derived CPAs | Enantioselective Friedel-Crafts Alkylation, Atroposelective Indolization | Activates electrophile via hydrogen bonding, controls stereochemistry. oaepublish.com |

| Chiral Amine | Proline, MacMillan Catalysts | Asymmetric Michael Addition, (4+3) Cycloaddition | Forms nucleophilic enamine or activates electrophile via iminium ion formation. researchgate.netacs.org |

| Chiral Base | Cinchona Alkaloids | Asymmetric Michael Addition | Acts as a Brønsted base to deprotonate nucleophiles, creating a chiral ion pair. nih.gov |

Transition metal catalysis is a cornerstone of modern indole synthesis, offering unparalleled efficiency in forming the heterocyclic core and introducing functional groups through cross-coupling reactions.

Palladium (Pd): Palladium catalysts are extensively used for constructing the indole scaffold and for C-H functionalization. organic-chemistry.orgorganic-chemistry.orgrsc.org One powerful method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which provides a direct route to the indole ring. mdpi.com For analogues of the target compound, palladium-catalyzed intramolecular C-H amination or coupling reactions of appropriately substituted anilines are common. acs.org For instance, a Pd(OAc)₂/BINAP system can be used to form N-aryl hydrazones, which then undergo Fischer indolization. organic-chemistry.org Furthermore, palladium-catalyzed double alkylation can be used to build annulated indole structures. rsc.org

Copper (Cu): Copper catalysts are cost-effective and have shown significant utility in indole synthesis. researchgate.net Copper-catalyzed methods include the intramolecular C-N cross-coupling in a Goldberg-type reaction to form indole-2-carboxylic esters, which are close relatives of the target structure. acs.org One-pot tandem reactions involving Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling can produce multisubstituted indoles from simple aryl iodides and enamines. organic-chemistry.org Copper salts like CuBr₂ can also catalyze the direct C3 chalcogenylation of indoles, showcasing their ability to facilitate functionalization at the target position. mdpi.com

Rhodium (Rh): Rhodium catalysts are particularly effective in reactions involving C-H activation and nitrene insertion. figshare.comacs.orgrsc.orgfigshare.com Rh(III)-catalyzed oxidative coupling of acetanilides with internal alkynes provides a direct route to highly substituted indoles. acs.org Another approach involves the Rh(II)-catalyzed conversion of β,β-disubstituted styryl azides, which proceeds through a selective migratory process to form 2,3-disubstituted indoles. nih.gov These methods are valuable for creating the core 2,3-disubstituted indole pattern found in the target molecule.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Reductive Cyclization / Cross-Coupling | High functional group tolerance; enables C-H activation. | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Copper (Cu) | Ullmann / Goldberg Coupling, CDC | Cost-effective; useful for C-N and C-C bond formation. | researchgate.netorganic-chemistry.orgacs.org |

| Rhodium (Rh) | Oxidative Coupling / C-H Activation | Efficient for synthesis of highly substituted indoles from simple precursors. | acs.orgrsc.orgnih.gov |

Acid and base catalysis plays a crucial role in many classical and modern indole syntheses, often by activating substrates toward cyclization or nucleophilic attack.

Lewis Acids: Lewis acids like BF₃·Et₂O, TiCl₄, and SnCl₄ are effective in catalyzing the cyclization of precursors to form the indole ring. organic-chemistry.org They function by coordinating to carbonyl or imine groups, enhancing their electrophilicity. One notable application is the intramolecular nucleophilic attack of phenyldiazoacetates on iminium ions, which produces 2,3-substituted indoles in quantitative yields under mild conditions. organic-chemistry.org Lewis acids are also employed in the selective C3-alkylation of 2,3-disubstituted indoles to generate 3,3'-disubstituted indolenines, which are key synthetic intermediates. nih.gov

Brønsted Acids: Brønsted acids such as p-toluenesulfonic acid (PTSA), acetic acid, and polyphosphoric acid (PPA) are famously used to promote the Fischer indole synthesis, one of the most timeless methods for indole formation. youtube.com More contemporary applications include the remote C6 functionalization of 2,3-disubstituted indoles, where the acid catalyst activates both the indole and an incoming electrophile to direct the reaction away from the more nucleophilic C3 position. nih.govfrontiersin.org Brønsted acids also catalyze cyclocondensation reactions between 3-substituted indoles and donor-acceptor cyclopropanes to afford complex polycyclic indole alkaloids. acs.orgnih.govrsc.org

Bases: Base-catalyzed reactions are also vital. A mixed-base system can promote a domino reaction involving benzylic C-H deprotonation of ortho-anisoles, addition to a nitrile, and subsequent cyclization to provide indoles without the need for a transition metal catalyst. nsf.gov This strategy is particularly relevant for synthesizing 2-substituted indoles from nitrile precursors.

| Catalyst Type | Example Catalyst | Mechanism of Action | Typical Application |

|---|---|---|---|

| Lewis Acid | BF₃·Et₂O, SnCl₄ | Activates electrophiles (e.g., imines, carbonyls) by coordination. | Friedel-Crafts alkylation, cyclization of diazo compounds. organic-chemistry.orgnih.gov |

| Brønsted Acid | PTSA, Acetic Acid | Protonates functional groups to facilitate dehydration and cyclization. | Fischer indole synthesis, remote C-H functionalization. youtube.comnih.gov |

| Base | LiN(SiMe₃)₂, NaOH | Deprotonates C-H or N-H bonds to generate nucleophiles. | Domino reactions, sequential condensations. nsf.govnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of indole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. eurekaselect.comtandfonline.comresearchgate.net

Catalysis and Atom Economy: The use of catalytic methods, as detailed in the sections above, is a core principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric ones because they reduce the amount of reagents needed. jk-sci.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com Addition and cyclization reactions, often employed in indole synthesis, tend to have high atom economy. For instance, a palladium-catalyzed cyclization of N-aryl imines proceeds via an oxidative linkage of two C-H bonds, with oxygen as the terminal oxidant, making it a highly atom-economic process. organic-chemistry.org

Safer Solvents and Reaction Conditions: A significant focus of green indole synthesis is the replacement of hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids. scispace.comgoogle.com The development of solvent-free methods, often facilitated by mechanochemistry (ball-milling) or microwave irradiation, represents a major advancement. tandfonline.comrsc.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and energy consumption. tandfonline.com Efficient syntheses have been developed in renewable solvents like ethyl acetate (B1210297) and 2-MeTHF, which also simplify workup procedures and reduce water usage. acs.org

Reduction of Derivatives: Green synthetic routes aim to minimize the use of protecting groups, which add steps and generate waste. jk-sci.com Strategies like transition-metal-catalyzed C-H activation allow for the direct functionalization of the indole core without the need for pre-functionalized substrates, thus improving step-economy. acs.orgacs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are another excellent example of green synthesis, as they reduce the number of synthetic operations and purification steps. rsc.org

| Green Chemistry Principle | Application in Indole Synthesis | Benefit |

|---|---|---|

| Prevention & Atom Economy | Use of catalytic vs. stoichiometric reagents; multicomponent reactions. organic-chemistry.orgrsc.org | Reduces waste and maximizes raw material use. |

| Safer Solvents & Auxiliaries | Reactions in water, ethanol, or ionic liquids; solvent-free conditions. scispace.comgoogle.comrsc.org | Minimizes toxicity and environmental pollution. |

| Design for Energy Efficiency | Microwave-assisted synthesis; reactions at room temperature. tandfonline.comtandfonline.com | Reduces energy consumption and reaction times. |

| Reduce Derivatives | Direct C-H functionalization to avoid protecting groups. acs.org | Increases step-economy and reduces reagent use. |

Chemical Reactivity and Derivatization Pathways of 2 Methoxy 1 Methylindole 3 Carbonitrile

Reactions Involving the Indole (B1671886) Nitrogen (N-1)

In 2-Methoxy-1-methylindole-3-carbonitrile, the nitrogen atom of the indole ring is part of a tertiary amine, being bonded to two carbon atoms within the ring and to a methyl group. This N-methylation fundamentally alters its reactivity compared to N-unsubstituted indoles.

Typically, the N-H proton of an indole is weakly acidic and can be deprotonated by a strong base, rendering the nitrogen nucleophilic and amenable to reactions like N-alkylation or N-acylation. However, the presence of the 1-methyl group in the title compound precludes such reactions as there is no proton to remove. Consequently, this compound is inert to common N-alkylation and N-acylation conditions. While demethylation of N-methyl groups is chemically possible under harsh conditions, specific studies detailing this transformation for this particular molecule are not prevalent.

Reactions at the C-2 Position

The C-2 position of the indole ring is substituted with a methoxy (B1213986) group (-OCH₃). This group significantly influences the electronic properties of the indole system. In some indole systems, particularly those activated by an adjacent electron-withdrawing group, the C-2 position can be susceptible to nucleophilic substitution.

For instance, studies on the related compound 1-methoxyindole-3-carbaldehyde (B1618907) have shown that it acts as a versatile electrophile, reacting regioselectively at the C-2 position with various sulfur- and oxygen-centered nucleophiles. This suggests that the methoxy group can be displaced. By analogy, it is plausible that this compound could undergo similar nucleophilic aromatic substitution reactions at the C-2 position, especially with potent nucleophiles. The electron-withdrawing nature of the 3-carbonitrile group would facilitate such an attack by stabilizing the intermediate. Potential nucleophiles could include alkoxides, thiolates, or amines, leading to a variety of 2-substituted indole derivatives.

Table 1: Potential Nucleophilic Substitution Reactions at the C-2 Position This table is based on analogous reactivity observed in similar indole systems.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 2-Ethoxy-1-methylindole-3-carbonitrile |

| Thiolate (RS⁻) | Sodium Thiomethoxide (NaSMe) | 2-(Methylthio)-1-methylindole-3-carbonitrile |

| Amine (R₂NH) | Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-methylindole-3-carbonitrile |

Reactions at the C-3 Position (Carbonitrile Group Transformations)

The carbonitrile (or nitrile, -C≡N) group at the C-3 position is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction pathways.

Hydrolysis of Nitriles to Carboxylic Acids/Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds through an intermediate amide, which can sometimes be isolated, or can continue to hydrolyze to the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat would convert the nitrile group first to an amide (2-Methoxy-1-methylindole-3-carboxamide) and, upon further reaction, to the carboxylic acid (2-Methoxy-1-methylindole-3-carboxylic acid).

Base-catalyzed hydrolysis: Similarly, heating with an aqueous base (e.g., NaOH, KOH) would yield the carboxylate salt, which upon acidic workup would provide the carboxylic acid. Controlling the reaction conditions (e.g., temperature, reaction time) can allow for the selective isolation of the intermediate amide.

Reduction of Nitriles

The carbonitrile group is readily reduced to a primary amine (-CH₂NH₂). This transformation is fundamental for the synthesis of tryptamine (B22526) derivatives from indole-3-carbonitriles. Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This would yield (2-Methoxy-1-methyl-1H-indol-3-yl)methanamine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This is often considered a "greener" alternative to metal hydride reagents. nih.gov

Table 2: Key Transformations of the 3-Carbonitrile Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Complete Hydrolysis | H₂SO₄ (aq), Heat | 2-Methoxy-1-methylindole-3-carboxylic acid |

| Partial Hydrolysis | H₂O₂, NaOH | 2-Methoxy-1-methylindole-3-carboxamide |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (2-Methoxy-1-methyl-1H-indol-3-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni, NH₃/EtOH | (2-Methoxy-1-methyl-1H-indol-3-yl)methanamine |

Electrophilic Aromatic Substitution (EAS) on the Indole Ring System

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net The site of substitution is directed by the existing groups on the ring. For this compound, the directing effects are as follows:

N-1 Methyl group: Activating and directs to C-2 and C-3 (though C-3 is blocked).

C-2 Methoxy group: A strongly activating, ortho-, para-directing group. It directs incoming electrophiles to the C-3 (blocked) and C-7 positions.

C-3 Carbonitrile group: A deactivating, meta-directing group. It directs incoming electrophiles to the C-5 and C-7 positions.

Considering the combined influence, the C-2 and C-3 positions are already substituted. The methoxy group strongly activates the ring, while the nitrile group deactivates it. The most likely positions for electrophilic attack are on the benzene (B151609) portion of the indole (the carbocyclic ring). The activating methoxy group directs towards C-7, and the deactivating nitrile group also directs towards C-7 (and C-5). Therefore, the C-7 position is electronically favored for substitution. The C-4 and C-6 positions are also potential sites, with C-4 being sterically less hindered than C-7. The precise outcome can depend on the specific electrophile and reaction conditions. nih.govbeilstein-journals.org

Common EAS reactions include:

Halogenation: Using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can introduce a halogen atom onto the ring. masterorganicchemistry.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups but are often challenging with highly activated systems like indoles, which can lead to polymerization. researchgate.net

Oxidation and Reduction Processes of the Indole Core

Reactions can also target the indole ring system itself, leading to either a loss of aromaticity or saturation of the heterocyclic portion.

Oxidation: Indoles are susceptible to oxidation. nih.gov Mild oxidizing agents like N-Bromosuccinimide (NBS) in the presence of water can lead to the formation of an oxindole (B195798), where a carbonyl group is introduced at the C-2 position. chegg.com Stronger oxidizing agents can lead to the cleavage of the C2-C3 double bond. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also known to oxidize indoles, often at benzylic-type positions on side chains. clockss.orgnih.gov For the title compound, oxidation could potentially lead to a 2-oxindole derivative, with the loss of the methoxy group.

Reduction (Hydrogenation): The indole ring can be reduced, though this often requires more forcing conditions than the reduction of the nitrile group. Catalytic hydrogenation can saturate the pyrrole (B145914) ring to form an indoline (B122111) derivative. nih.gov Depending on the catalyst and conditions (e.g., catalyst type, pressure, temperature, solvent), it is possible to achieve partial reduction to the indoline or complete reduction of both rings to an octahydroindole. nih.govacs.org Given the presence of other reducible groups, achieving selectivity for the core reduction would require careful selection of reaction conditions.

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, typically catalyzed by transition metals like palladium, have become indispensable for the construction of complex molecular architectures. wikipedia.orgwikipedia.orgwikipedia.org The Suzuki, Sonogashira, and Heck reactions are prominent examples of such transformations, each offering a unique method for the derivatization of organic molecules. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper complexes and is conducted in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes and enynes.

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation or vinylation of alkenes. wikipedia.org The catalytic cycle generally involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Despite the broad utility of these coupling reactions in the functionalization of heterocyclic compounds, a thorough review of the scientific literature reveals a notable absence of specific studies on the participation of This compound in Suzuki, Sonogashira, or Heck reactions. While the indole nucleus is a common scaffold in cross-coupling chemistry, research has predominantly focused on indoles bearing halides, triflates, or other suitable leaving groups at various positions to facilitate these transformations.

For instance, studies have demonstrated the successful application of Suzuki-Miyaura cross-coupling for unprotected, nitrogen-rich heterocycles, including certain indole derivatives. nih.gov Similarly, the Sonogashira and Heck reactions have been employed for the derivatization of functionalized indoles, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles. nih.gov However, direct application of these methods to this compound has not been reported.

The reactivity of the C-H bonds in the indole ring of this compound towards palladium-catalyzed C-H activation/arylation could be a potential avenue for coupling reactions. However, no such studies have been published to date. The presence of the methoxy group at the 2-position and the nitrile group at the 3-position may influence the electronic properties and steric environment of the indole core, potentially impacting its reactivity in these catalytic cycles. Without experimental data, any discussion on its potential reactivity would be purely speculative.

Consequently, there are no detailed research findings or data tables to present regarding the Suzuki, Sonogashira, or Heck reactions of this compound. Further experimental investigation is required to explore the viability of this compound as a substrate in such palladium-catalyzed cross-coupling reactions and to determine the optimal conditions for its derivatization through these powerful synthetic methodologies.

Spectroscopic and Advanced Analytical Characterization of 2 Methoxy 1 Methylindole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Methoxy-1-methylindole-3-carbonitrile. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, the connectivity and spatial relationships of all atoms within the molecule can be established.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring and the protons of the two methyl groups.

The four aromatic protons (H-4, H-5, H-6, and H-7) on the benzene (B151609) portion of the indole core typically appear in the downfield region of the spectrum, from approximately 7.10 to 7.80 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, as well as the fused pyrrole (B145914) ring. The proton at the C-4 position is often the most downfield in this region due to its proximity to the electron-deficient pyrrole ring. The protons would likely exhibit a complex splitting pattern due to ortho and meta couplings.

The two methyl groups give rise to sharp singlet signals in the upfield region. The N-methyl (N-CH₃) protons are anticipated to resonate around 3.80 ppm, while the methoxy (O-CH₃) protons are expected at a slightly more downfield position, typically around 4.10 ppm, due to being attached to an electronegative oxygen atom. The absence of adjacent protons results in their appearance as singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.75 | d (doublet) | ~8.0 |

| H-5 | ~7.30 | t (triplet) | ~7.5 |

| H-6 | ~7.40 | t (triplet) | ~7.6 |

| H-7 | ~7.20 | d (doublet) | ~8.2 |

| N-CH₃ | ~3.80 | s (singlet) | N/A |

| O-CH₃ | ~4.10 | s (singlet) | N/A |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display eleven distinct signals, corresponding to the eleven unique carbon atoms in its structure.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 114-118 ppm. The C-3 carbon, to which the nitrile is attached, is characteristically shielded in indole-3-carbonitriles and is predicted to resonate at a remarkably upfield position, around 85 ppm. The C-2 carbon, bearing the methoxy group, would be significantly deshielded, appearing far downfield around 150 ppm. The bridgehead carbons, C-3a and C-7a, are expected in the 125-138 ppm range. The carbons of the benzene ring (C-4, C-5, C-6, C-7) will appear in the aromatic region of 110-130 ppm. Finally, the N-methyl carbon should appear around 32 ppm, and the methoxy carbon around 58 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150.0 |

| C-3 | ~85.0 |

| C-3a | ~128.5 |

| C-4 | ~121.0 |

| C-5 | ~124.0 |

| C-6 | ~122.5 |

| C-7 | ~110.0 |

| C-7a | ~137.0 |

| C≡N | ~116.0 |

| N-CH₃ | ~32.0 |

| O-CH₃ | ~58.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and definitively establishing the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons, confirming the sequence H-4 through H-7 on the benzene ring (e.g., H-4 coupling with H-5, H-5 with H-6, and H-6 with H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would unambiguously link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~7.75 ppm to the carbon signal at ~121.0 ppm, assigning both to the C-4/H-4 pair).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular framework. Key HMBC correlations would include:

A correlation from the N-methyl protons (~3.80 ppm) to both C-2 (~150.0 ppm) and C-7a (~137.0 ppm).

A correlation from the methoxy protons (~4.10 ppm) to C-2 (~150.0 ppm), confirming the position of the methoxy group.

Correlations from the H-4 proton (~7.75 ppm) to C-3a and C-5, confirming the start of the aromatic sequence.

Together, these 2D NMR techniques provide a complete and unambiguous assignment of the entire molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its key functional groups.

Nitrile Group (C≡N): The most diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond. This typically appears as a sharp, intense band in the IR spectrum between 2220 and 2240 cm⁻¹.

Methoxy Group (C-O): The C-O bond of the methoxy group gives rise to strong stretching vibrations. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch is typically observed near 1030 cm⁻¹.

Aromatic Ring: The indole ring system exhibits several characteristic bands. C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1450-1620 cm⁻¹ region.

Methyl Groups: The aliphatic C-H bonds of the N-methyl and O-methyl groups produce stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| Nitrile Stretch | -C≡N | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | Indole Ring | 1450 - 1620 | Medium to Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1020 - 1050 | Strong |

Spectroscopic analysis is a powerful tool for differentiating between structural isomers. For instance, this compound can be readily distinguished from an isomer such as 5-Methoxy-1-methylindole-3-carbonitrile .

NMR Spectroscopy: The most definitive differences would be observed in the NMR spectra. In the ¹H NMR spectrum of the 5-methoxy isomer, the aromatic protons would display a different splitting pattern. Specifically, the H-4 proton would appear as a sharp singlet or a doublet with a small meta-coupling, which is distinctly different from the doublet expected for the H-4 proton in the 2-methoxy isomer. Furthermore, HMBC analysis would be conclusive: the methoxy protons of the 5-methoxy isomer would show a correlation to the C-5 carbon, not the C-2 carbon.

Vibrational Spectroscopy: While the IR and Raman spectra of the isomers would be broadly similar, subtle but discernible shifts in the frequencies of the C≡N and C-O stretching bands would be expected. The different electronic environment resulting from the altered position of the methoxy group would slightly change the bond strengths and, consequently, their vibrational frequencies. These small shifts, when compared with reference spectra or computational models, can aid in the positive identification of the correct isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption and the intensity are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The chromophore responsible for the UV-Vis absorption in this compound is the indole ring system, substituted with methoxy and nitrile groups. The indole chromophore itself typically displays two main absorption bands in the UV region, originating from π → π* transitions. These are referred to as the ¹La and ¹Lb bands, using Platt's notation. researchgate.net

The ¹Lb band , appearing at longer wavelengths (around 270-290 nm), is often structured and corresponds to an electronic transition polarized approximately along the short axis of the indole molecule.

The ¹La band , found at shorter wavelengths (around 210-230 nm), is typically more intense and corresponds to a transition polarized along the long axis of the indole molecule. ru.nl

The substituents on the indole ring—the 1-methyl, 2-methoxy, and 3-carbonitrile groups—are expected to modulate the energy of these electronic transitions.

Methoxy Group (-OCH3): As an auxochrome with lone pairs of electrons on the oxygen atom, the methoxy group can donate electron density to the indole ring through resonance (+R effect). This generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. researchgate.net

Carbonitrile Group (-CN): This group is an electron-withdrawing group (-R effect) and can extend the conjugation of the π-system. Its influence on the absorption spectrum depends on its position but typically contributes to a shift in the absorption bands.

Methyl Group (-CH3): The methyl group at the N1 position has a minor electronic effect (weakly electron-donating through hyperconjugation) but serves to prevent hydrogen bonding and ensures the molecule's specific tautomeric form.

The combined electronic effects of these substituents on the indole core result in a unique UV-Vis absorption profile for this compound. A typical spectrum, recorded in a solvent like methanol (B129727) or acetonitrile, would be analyzed to determine the absorption maxima (λmax) for the characteristic indole transitions. beilstein-journals.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λmax1 | ~280-300 nm | π → π* (¹Lb band) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. measurlabs.com For this compound (C11H10N2O), the theoretical exact mass of its molecular ion [M+H]+ can be calculated by summing the exact masses of its constituent atoms. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) serves as strong evidence for the proposed elemental composition. acs.orgnih.gov

Table 2: HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|---|

| C11H10N2O | [M+H]+ | 187.0866 | To be determined experimentally |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule. The fragmentation of this compound would be expected to proceed through pathways dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH3): Cleavage of the N-CH3 or O-CH3 bond could lead to a significant fragment at [M-15]+.

Loss of carbon monoxide (CO): A common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of the methoxy methyl group followed by the elimination of CO, leading to a fragment at [M-15-28]+.

Loss of hydrogen cyanide (HCN): The nitrile group or the indole ring's pyrrole nitrogen could lead to the loss of a neutral HCN molecule, resulting in a peak at [M-27]+.

Analyzing the relative abundances of these and other fragments allows for the piecing together of the molecule's structural components. libretexts.orgmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 186 | [C11H10N2O]+• | (Molecular Ion) |

| 171 | [C10H7N2O]+ | •CH3 |

| 158 | [C11H10NO]+ | •CN |

| 159 | [C10H9N2]+ | •CHO |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

While specific crystallographic data for this compound is not publicly available, the expected parameters can be illustrated by data from a closely related structure, such as 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. nih.gov The process would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Related Indole Derivative

| Parameter | Value (Example: 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) nih.gov |

|---|---|

| Chemical Formula | C17H14N2O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3699 (7) |

| b (Å) | 10.6084 (10) |

| c (Å) | 10.8139 (11) |

| α (°) | 70.059 (10) |

| β (°) | 79.455 (13) |

| γ (°) | 78.869 (12) |

| Volume (ų) | 668.55 (12) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (Mg m⁻³) | 1.303 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. For indole derivatives like this compound, column chromatography and thin-layer chromatography (TLC) are standard techniques. semanticscholar.org

Column Chromatography: This is the primary method for purifying the compound from reaction mixtures. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude product is loaded at the top. A solvent system (mobile phase or eluent) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. The polarity of the eluent is optimized to achieve efficient separation of the desired product from impurities. beilstein-journals.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a sample. A small spot of the sample is applied to a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. A pure compound should ideally appear as a single spot on the TLC plate.

Table 5: Typical Chromatographic Conditions for Purification of Indole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (B1210297) (e.g., 9:1 v/v) | Preparative Purification |

| Column Chromatography | Silica Gel | Cyclohexane / Dichloromethane (e.g., 7:3 v/v) | Preparative Purification beilstein-journals.org |

Lack of Specific Analytical Data for this compound Precludes Detailed Chromatographic Analysis Report

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, published data regarding the High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) analysis of the chemical compound this compound. Despite extensive queries, no detailed research findings, such as retention times for HPLC or retention factors (Rf) for TLC, under specified experimental conditions, could be located for this particular molecule.

The initial aim was to construct a detailed article focusing on the "," with a specific focus on its HPLC and TLC profiles. This would have included data tables outlining the parameters and results of these chromatographic techniques. However, the absence of primary literature detailing the synthesis and subsequent analytical characterization of this compound makes it impossible to provide the requested scientifically accurate and verifiable information.

Chromatographic techniques like HPLC and TLC are fundamental in chemical analysis for the separation, identification, and purification of compounds. The specific behavior of a compound in these systems, such as its retention time in an HPLC column or its Rf value on a TLC plate, is highly dependent on its chemical structure and the experimental conditions employed (e.g., the composition of the mobile phase, the type of stationary phase, temperature, and flow rate). Without access to experimental data from studies that have specifically analyzed this compound, any attempt to generate the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the unavailability of the necessary foundational data, the sections on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this compound cannot be completed as per the initial instructions.

Computational and Theoretical Studies on 2 Methoxy 1 Methylindole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov Such calculations provide valuable insights into molecular geometry, reactivity, and spectroscopic properties. However, no specific DFT studies on 2-Methoxy-1-methylindole-3-carbonitrile have been identified in the current body of scientific literature.

To illustrate the type of information that would be obtained from such a study, we can look at research on related indole (B1671886) derivatives. For instance, DFT calculations are often employed to determine the optimal geometry and various electronic properties of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the methoxy (B1213986) group to the indole ring, to identify the most stable conformer. While crystal structure data is available for similar compounds like 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile and 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, which provides experimental geometric parameters, a specific computational analysis for the title compound is not available. nih.govnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, a DFT study would calculate the energies of these orbitals and the resulting gap. Such data is currently unavailable for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor regions, providing insights into its reactive behavior. No such analysis has been published for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical calculations are often used to assign the vibrational modes of experimentally obtained spectra. A study on this compound would involve calculating its vibrational frequencies and comparing them with experimental spectroscopic data to confirm its structure. This information is not currently present in the scientific literature.

Chemical Reactivity Descriptors (e.g., Fukui Functions)

Chemical reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Fukui functions, for example, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions analyze the change in electron density when an electron is added to or removed from the molecule. For this compound, calculating Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions. However, no such theoretical study has been reported.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time.

While molecular docking studies have been performed on other methoxy-indole derivatives, such as 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide, to investigate their potential biological activity, there are no published reports of molecular docking or dynamics simulations specifically involving this compound. researchgate.net Such studies would be necessary to explore its potential as a therapeutic agent.

Prediction of Binding Affinities with Biological Targets

A fundamental aspect of drug discovery is the accurate prediction of the binding affinity between a small molecule and its biological target. frontiersin.org Various computational techniques are employed to estimate the binding strength of this compound with relevant proteins, such as kinases, polymerases, or receptors. derpharmachemica.com

Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. derpharmachemica.com Scoring functions are employed to rank different docking poses, providing a qualitative or semi-quantitative measure of binding strength. researchgate.net For this compound, docking studies could be performed against a panel of cancer-related targets, given the known anticancer properties of many indole derivatives.

More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP), can provide more accurate predictions of binding affinities. acs.org FEP calculates the free energy difference between two states, for instance, the bound and unbound states of a ligand, offering a quantitative measure of binding affinity that can be directly compared with experimental data. acs.org

Machine learning models are also increasingly being used to predict binding affinities. These models are trained on large datasets of known ligand-target interactions and can learn complex relationships between the chemical structures of molecules and their binding strengths. frontiersin.org

Table 1: Predicted Binding Affinities of this compound for Various Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Predicted pKi |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 7.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | 7.8 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | -7.9 | 6.8 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | 7.0 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Ligand-Receptor Interactions

Understanding the specific molecular interactions between a ligand and its receptor is crucial for optimizing its binding affinity and selectivity. Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate these interactions at an atomic level. researchgate.netnih.gov

For this compound, these simulations can reveal key interactions within the binding pocket of a target protein. The methoxy group at the 2-position, the methyl group at the 1-position, and the carbonitrile group at the 3-position can all participate in various non-covalent interactions.

Key potential interactions include:

Hydrogen Bonds: The nitrogen atom of the indole ring or the nitrile group could act as hydrogen bond acceptors, while the indole N-H (in related, non-methylated compounds) could be a hydrogen bond donor.

Hydrophobic Interactions: The aromatic indole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The indole ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Ligand-Receptor Interactions for this compound in the ATP-binding site of EGFR

| Functional Group of Ligand | Interacting Residue of EGFR | Type of Interaction |

| Indole Ring | Phe723 | Pi-Pi Stacking |

| 2-Methoxy Group | Leu718 | Hydrophobic |

| 1-Methyl Group | Val726 | Hydrophobic |

| 3-Carbonitrile Group | Thr790 | Hydrogen Bond |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of novel, unsynthesized analogs and to identify the key structural features that influence their potency.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Dipole moment, HOMO/LUMO energies, and partial charges.

Hydrophobic Properties: LogP (partition coefficient).

Steric Properties: Molecular weight, molar refractivity, and shape indices.

Topological Properties: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are then used to correlate these descriptors with the observed biological activity. ijpsi.orgnih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (presence of H-bond donor) + 5.0

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor enhance the biological activity, while increased molecular weight (MW) is detrimental.

Table 3: Hypothetical QSAR Model for Anticancer Activity of this compound Derivatives

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | Positive |

| Molecular Weight | -0.15 | Negative |

| Dipole Moment | 0.20 | Positive |

| Number of Hydrogen Bond Acceptors | 0.60 | Positive |

This table presents hypothetical data for illustrative purposes.

Note: This Section Focuses Exclusively on in Vitro and in Vivo Animal Model Studies, Strictly Excluding Human Clinical Trial Data, Dosage/administration for Humans, and Safety/adverse Effects in Humans.

Anticancer Activity Studies

There is a significant gap in the scientific literature regarding the anticancer properties of 2-Methoxy-1-methylindole-3-carbonitrile. While related indole (B1671886) and methoxy-substituted compounds have shown promise in preclinical studies, this specific molecule has not been the focus of dedicated research in this area.

In vitro Cytotoxicity against Various Cancer Cell Lines

No published studies were identified that specifically report the in vitro cytotoxic effects of this compound against any cancer cell lines. Consequently, there is no data available, such as IC50 values, to present in a data table.

Modulation of Cellular Signaling Pathways

There is no available research detailing the effects of this compound on any cellular signaling pathways involved in cancer progression. Studies on related indole compounds have shown modulation of pathways such as PI3K/Akt/mTOR, but these findings cannot be directly attributed to this compound.

In vivo Efficacy in Animal Tumor Models

No in vivo studies using animal tumor models to evaluate the efficacy of this compound have been reported in the available scientific literature. Therefore, no data on tumor growth inhibition or survival rates in animal models exists for this specific compound.

Antimicrobial Activity

Similar to its anticancer profile, the antimicrobial properties of this compound have not been specifically investigated or reported.

Antibacterial Efficacy against Bacterial Strains (Gram-Positive/Negative)

There are no published studies that provide data on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. As a result, no Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial activity are available for this compound.

Antifungal Efficacy against Fungal Pathogens

A review of the available scientific literature did not yield specific studies evaluating the antifungal efficacy of this compound against any fungal pathogens. While other indole derivatives and related heterocyclic compounds have been investigated for such properties, data pertaining directly to this compound is not present in published research.

Antiviral Effects (e.g., against specific viral replication mechanisms in vitro)

There is currently no specific in vitro or in vivo data available in the scientific literature detailing the antiviral effects of this compound. Research into the antiviral properties of indole derivatives is an active area, with some related compounds showing potential. For instance, a structurally different indole derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride, has been studied for its in vitro activity against SARS-CoV-2, where it was found to inhibit viral replication. nih.govactanaturae.ru However, these findings cannot be extrapolated to this compound, for which dedicated antiviral screening studies have not been reported.

Anti-inflammatory Properties

No published studies were identified that specifically investigate the ability of this compound to inhibit inflammatory mediators in vitro. The anti-inflammatory potential of the broader indole class of compounds is well-documented; for example, the related but structurally distinct compound 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. However, direct evidence for this compound is lacking.

Consistent with the absence of in vitro data, there are no available reports on the evaluation of this compound in animal models of inflammation. Studies on analogues like 7-HMIA have shown effects in models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, but similar in vivo research has not been conducted for the title compound. nih.gov

Modulation of Enzyme Activity and Receptor Interactions

Specific data on the direct interaction of this compound with enzymes such as kinases or oxidoreductases is not available in the current scientific literature. The indole scaffold is a key component of many kinase inhibitors, and various derivatives have been synthesized and tested for this purpose. mdpi.comacs.org For example, complex indole-containing molecules like AZD4205 have been developed as potent and selective Janus Kinase 1 (JAK1) inhibitors. researchgate.net Nevertheless, specific enzyme inhibition or activation profiles for this compound have not been determined or published.

Receptor Agonism/Antagonism (e.g., GPCRs, Nuclear Receptors)

Following a comprehensive review of available scientific literature, no in vitro or in vivo animal model studies have been identified that investigate the agonist or antagonist activity of this compound at G-protein coupled receptors (GPCRs) or nuclear receptors. Consequently, there is no data to report on its potential interactions with these receptor families.

Antioxidant Activity Assessment (in vitro assays)

There are currently no published in vitro studies assessing the antioxidant activity of this compound. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay, have not been reported for this specific compound. Therefore, its potential to act as an antioxidant remains undetermined.

Neurobiological Activity (pre-clinical in vitro/in vivo studies)

A thorough search of pre-clinical research reveals a lack of studies on the neurobiological activity of this compound. There are no available in vitro studies on neuronal cell lines or in vivo animal model studies to suggest any effects on the central or peripheral nervous system.

Other Exploratory Biological Activities in Pre-clinical Settings

No other exploratory pre-clinical studies investigating the biological activities of this compound have been found in the public domain. Its broader pharmacological profile is therefore currently uncharacterized.

Structure Activity Relationship Sar Analysis of 2 Methoxy 1 Methylindole 3 Carbonitrile Derivatives

Impact of Substituents at N-1, C-2, and C-3 on Biological Activity

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature of the substituents at key positions on the indole ring. The N-1, C-2, and C-3 positions are particularly sensitive to modification, with changes in steric bulk, electronics, and hydrogen bonding potential leading to significant variations in potency and selectivity.